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O-Propargyl-Puromycin -

O-Propargyl-Puromycin

Catalog Number: EVT-8214825
CAS Number:
Molecular Formula: C24H29N7O5
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

O-Propargyl-Puromycin is classified as an alkyne-containing nucleoside. It is synthesized from puromycin and is primarily used in molecular biology and biochemistry for monitoring protein synthesis. Its ability to form covalent bonds with newly synthesized proteins makes it an essential reagent for various applications, including flow cytometry and fluorescence microscopy .

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Propargyl-Puromycin typically involves the modification of puromycin to incorporate a terminal alkyne group. This can be achieved through chemical reactions that introduce the alkyne functionality without compromising the core structure of puromycin. The resulting compound retains the ability to bind to ribosomes, allowing it to be incorporated into growing polypeptide chains during translation.

One common method for synthesizing O-Propargyl-Puromycin includes:

  1. Starting Material: Puromycin as the base compound.
  2. Reagents: Appropriate reagents that facilitate the introduction of the terminal alkyne group.
  3. Reaction Conditions: Specific conditions such as temperature, solvent, and reaction time that optimize yield and purity.

The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications .

Molecular Structure Analysis

Structure and Data

O-Propargyl-Puromycin has a molecular formula of C24H29N7O5C_{24}H_{29}N_{7}O_{5} and a molecular weight of approximately 495.53g/mol495.53\,g/mol. The structural integrity is crucial for its function in protein synthesis inhibition. The compound's structure includes:

  • A purine base derived from puromycin.
  • A sugar moiety that is characteristic of nucleosides.
  • A terminal alkyne group that enables click chemistry applications.

The presence of the alkyne group allows for specific labeling and detection methods, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which are pivotal in visualizing nascent proteins .

Chemical Reactions Analysis

Reactions and Technical Details

O-Propargyl-Puromycin participates in several key chemical reactions:

  1. Incorporation into Polypeptides: During translation, O-Propargyl-Puromycin enters the ribosomal acceptor site, where it is incorporated into elongating polypeptide chains, effectively terminating protein synthesis.
  2. Click Chemistry: The terminal alkyne can react with azide-containing compounds through CuAAC, allowing for the attachment of various tags (e.g., biotin or fluorescent dyes) for detection and purification purposes.

These reactions enable researchers to visualize and quantify newly synthesized proteins in living cells and tissues, offering insights into cellular dynamics under various physiological conditions .

Mechanism of Action

Process and Data

The mechanism by which O-Propargyl-Puromycin operates involves several steps:

  1. Entry into Ribosome: The compound binds to the ribosomal acceptor site during translation.
  2. Incorporation: It is incorporated into the growing polypeptide chain at the C-terminus.
  3. Termination: The presence of O-Propargyl-Puromycin leads to premature termination of translation, resulting in truncated proteins.
  4. Detection: The alkyne group allows for subsequent labeling via click chemistry, facilitating visualization or purification.

This mechanism underscores its utility in studying protein synthesis rates across different cell types and conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Form: Solid
  • Color: Colorless to slightly white
  • Solubility: Soluble in DMSO and phosphate-buffered saline (up to 50 mM).
  • Spectroscopic Properties: Maximum absorbance at 275nm275\,nm with an extinction coefficient of 20.0Lmmol1cm120.0\,L\cdot mmol^{-1}\cdot cm^{-1}.
  • Shelf Life: Approximately 12 months when stored at -20 °C.

The physical properties make O-Propargyl-Puromycin suitable for various laboratory applications, including live-cell imaging and protein synthesis quantification .

Applications

Scientific Uses

O-Propargyl-Puromycin has numerous applications in scientific research:

  1. Protein Synthesis Monitoring: It allows researchers to measure protein synthesis rates in real-time within living organisms or cell cultures.
  2. Flow Cytometry: Used to quantify total protein synthesis at the single-cell level, providing insights into cellular functions across different tissues.
  3. Imaging Techniques: Facilitates visualization of nascent proteins using fluorescence microscopy after click chemistry reactions.
  4. Biotechnological Applications: Assists in optimizing production processes in recombinant cell lines by evaluating protein synthesis capabilities.

These applications highlight its versatility as a tool for understanding fundamental biological processes related to protein dynamics .

Introduction to O-Propargyl-Puromycin in Translational Biology

Role of Puromycin Derivatives in Studying Nascent Protein Synthesis

Puromycin’s mechanism as a translation terminator has been exploited since the 1960s to study protein synthesis. Its aminonucleoside structure mimics the 3′-terminus of tyrosinyl-transfer ribonucleic acid, enabling incorporation into the C-terminus of nascent chains by the ribosome’s peptidyl transferase activity. This results in premature chain release and ribosomal dissociation. While foundational, native puromycin has significant limitations:

  • Lack of detectability: Requires radioactive labeling for visualization
  • Cellular toxicity: Precludes long-term live-cell studies
  • Limited quantification capacity: Radioactive signals lack single-cell resolution

O-Propargyl-Puromycin overcomes these constraints through strategic chemical modification. The addition of a terminal alkyne group at the puromycin’s O-position creates a bioorthogonal handle while preserving ribosomal incorporation efficiency. This allows covalent tagging via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse detection tags, enabling sensitive, non-radioactive quantification of nascent proteomes [1] [4].

Table 1: Comparative Analysis of Nascent Protein Labeling Techniques

MethodDetection MechanismTemporal ResolutionSpatial ResolutionRequires Metabolic Deprivation
Radioactive Amino AcidsAutoradiographyHoursTissue levelYes
Azidohomoalanine (AHA)Click chemistry with azidesHoursCellularMethionine-free medium required
Homopropargylglycine (HPG)Click chemistry with alkynesHoursCellularMethionine-free medium required
O-Propargyl-PuromycinClick chemistry with azidesMinutesSubcellularNo

Development of O-Propargyl-Puromycin as a Click Chemistry-Compatible Probe

The molecular design of O-Propargyl-Puromycin (C₂₄H₂₉N₇O₅; molecular weight 495.54 g/mol) strategically positions an alkyne moiety for copper-catalyzed cycloaddition. Key structural features include:

  • Puromycin backbone: Maintains ribosomal binding affinity (Kd ~10-6 M) and peptidyl transferase recognition
  • Propargyl ether linkage: Provides steric accessibility for azide conjugation while maintaining metabolic stability
  • Cellular permeability: Uncharged structure enables passive diffusion across membranes without transporters [6]

The probe’s utility is realized through a two-step workflow:

  • Biological incorporation: Cells or tissues are incubated with 1-20 μM O-Propargyl-Puromycin for 5-60 minutes. The compound enters ribosomes and attaches to nascent chains, terminating synthesis.
  • Chemical conjugation: Fixed/permeabilized samples undergo CuAAC with fluorophore-azides (e.g., Azide-Fluor 488, AZDye 647) or biotin-azides. Copper sulfate serves as catalyst, with ascorbic acid generating reduced Cu(I) and Tris buffer maintaining pH 8.5 for optimal reactivity [1].

Table 2: Click Chemistry Reaction Components for O-Propargyl-Puromycin Detection

ReagentFunctionConcentrationStorage Stability
Azide-Fluor 488Fluorescent detection tag30 μM24 months at -20°C
Copper Sulfate (CuSO₄)Catalyst source1 mM12 months at 4°C
Ascorbic AcidReducing agent (generates Cu(I))100 mM (fresh)Prepare immediately
Tris-HCl (pH 8.5)Alkaline reaction buffer150 mM12 months at 4°C

This chemistry enables versatile detection modalities: confocal microscopy reveals subcellular translation hotspots, flow cytometry quantifies population heterogeneity, and mass spectrometry identifies nascent polypeptides after affinity enrichment [1] [5].

Significance of O-Propargyl-Puromycin in Bypassing Methionine-Free Labeling Constraints

Traditional nascent protein labeling via azidohomoalanine or homopropargylglycine requires methionine-free conditions to force incorporation of these methionine analogs. This experimental constraint:

  • Triggers stress responses: Amino acid deprivation activates integrated stress response (ISR) pathways, altering translation
  • Distorts physiological relevance: Rapid metabolic shifts compromise studies of nutrient-responsive translation
  • Limits application scope: Prohibits use in serum-containing systems or methionine-dependent processes

O-Propargyl-Puromycin eliminates these constraints by functioning independently of amino acid metabolism. Its ribosomal incorporation mechanism bypasses transfer ribonucleic acid charging, enabling labeling in complete growth media. This preserves physiological conditions during translation measurement, as demonstrated in three key applications:

  • Virus-host interactions: Quantified translation suppression during SARS-CoV-2 infection without perturbing viral replication dynamics [1]
  • Stem cell hierarchies: Mapped translation zones in intestinal crypts under normal dietary conditions, revealing stem cell-specific regulation [1] [2]
  • Industrial yeast systems: Enabled translation analysis in Komagataella phaffii fermentation cultures using surfactant co-treatment (0.01% Imipramine), circumventing genetic modification requirements [3]

The probe’s compatibility with complex biological environments extends to whole-animal studies, where intraperitoneal injection (2 mg/kg) labels translating tissues within 30 minutes without dietary manipulation—an impossibility with metabolic labeling approaches [4] [7].

Properties

Product Name

O-Propargyl-Puromycin

IUPAC Name

(2S)-2-amino-N-[(2S,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide

Molecular Formula

C24H29N7O5

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)/t16-,17+,18-,20?,24+/m0/s1

InChI Key

JXBIGWQNNSJLQK-RPZJBKJWSA-N

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OCC#C)N)O

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